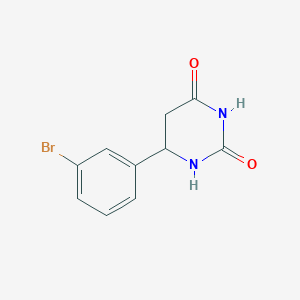

6-(3-Bromophenyl)-1,3-diazinane-2,4-dione

Description

6-(3-Bromophenyl)-1,3-diazinane-2,4-dione is a brominated derivative of the 1,3-diazinane-2,4-dione core structure, characterized by a meta-bromophenyl substituent at position 4. This compound belongs to the pyrimidinedione family, which is known for its diverse pharmacological and chemical applications.

Properties

IUPAC Name |

6-(3-bromophenyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVLDCZYGOJRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-bromobenzoyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the diazinane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of brominated quinones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Brominated quinones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazinane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Key Observations :

- Bromine vs.

- Positional Isomerism : Meta- vs. para-bromophenyl substitution (e.g., 3-Bromo vs. 4-Bromo) alters electronic effects (meta: moderate electron-withdrawing; para: stronger resonance effects), impacting binding to aromatic interaction sites in biological targets .

Analogues with Aromatic/Non-Halogen Substituents

Key Observations :

- Amino vs. Bromophenyl: The 4-aminophenyl derivative () exhibits higher polarity due to the amino group, enhancing solubility but reducing passive diffusion compared to brominated analogs.

Physicochemical and Pharmacokinetic Comparisons

| Property | This compound | 5-FU (5-Fluoro analog) | 1-Benzyl-5-bromo Derivative |

|---|---|---|---|

| Molecular Weight | ~283.1 | 130.08 | 283.12 |

| LogP (Estimated) | ~2.5 (high due to bromine) | ~-0.5 (polar, hydrophilic) | ~2.8 (benzyl group adds lipophilicity) |

| Plasma Half-Life | Not reported | 15–20 min | Not reported |

| Therapeutic Use | Research compound | Anticancer | Potential CNS modulation |

Key Insights :

- The bromophenyl group significantly increases LogP, suggesting improved blood-brain barrier penetration compared to 5-FU but possible challenges in aqueous solubility .

- Short half-life of 5-FU underscores the need for structural modifications (e.g., bromine) to enhance metabolic stability in related compounds .

Biological Activity

6-(3-Bromophenyl)-1,3-diazinane-2,4-dione is a diazinane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structure, characterized by a bromophenyl group and multiple carbonyl functionalities, suggests various mechanisms of action that could lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.08 g/mol. The presence of the bromine atom enhances its lipophilicity, potentially influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromophenyl moiety can engage with various enzymes and receptors, potentially inhibiting their activity. Additionally, the diazinane ring may stabilize these interactions, leading to observed biological effects such as antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal species. The compound was evaluated using methods such as the turbidimetric method for bacterial strains and the agar diffusion method for fungi .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.3 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Candida albicans | 15.0 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated a significant reduction in cell viability at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

- Antimicrobial Activity : A study evaluated a series of diazinane derivatives similar to this compound for their antimicrobial properties. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound due to structural modifications .

- Cytotoxicity Evaluation : Another research effort focused on assessing the cytotoxic effects of related diazine compounds on various cancer cell lines. The findings highlighted the importance of substituent groups in modulating biological activity and enhancing potency against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.